Cyclopentanol, 1-(3,5-dimethoxyphenyl)-
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Overview
Description
Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is an organic compound with the molecular formula C13H18O3 It is a derivative of cyclopentanol where the cyclopentane ring is substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 3,5-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the initial formation of an intermediate, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Cyclopentanol, 1-(3,5-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-(3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanol: A simpler analog without the phenyl substitution.
3,5-Dimethoxybenzyl Alcohol: Similar phenyl substitution but with a different core structure.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness: Cyclopentanol, 1-(3,5-dimethoxyphenyl)- is unique due to the combination of the cyclopentane ring and the 3,5-dimethoxyphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88418-32-0 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
YTSDRUKQQDPNEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)O)OC |
Origin of Product |
United States |
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